molecular formula C13H11Cl2NO5 B2826219 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 186973-04-6

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2826219
CAS RN: 186973-04-6
M. Wt: 332.13
InChI Key: ZNOKIVVGKSPAQB-UHFFFAOYSA-N
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Description

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C13 H11 Cl2 N O5 and a molecular weight of 332.14 . It is also known by its synonyms this compound and 1,3-Dioxane-4,6-dione, 5-[[(3,4-dichlorophenyl)amino]hydroxymethylene]-2,2-dimethyl .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13 H11 Cl2 N O5 . Unfortunately, I was unable to find more detailed information on the molecular structure of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, and density. Unfortunately, I was unable to find specific information on the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involve the formation of boron difluoride complexes under mild conditions, leading to stable compounds that are easily isolable and characterized by X-ray structure analysis (Pawelska et al., 2012). Additionally, the synthesis approach allows for the creation of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which are utilized in preparing quinolinones, highlighting the compound's versatility in synthetic organic chemistry (Jeon & Kim, 2000).

Reactivity and Applications

The reactivity of derivatives of this compound is diverse, allowing for the creation of various chemical structures. For example, the treatment with primary arylamines leads to the formation of cyano-methylene derivatives, showcasing the compound's utility in synthesizing complex organic molecules (Jeon & Kim, 2000). Furthermore, the study of supramolecular structures of derivatives of this compound reveals insights into the intermolecular interactions and crystalline formations, contributing to the understanding of molecular assembly and design (Low et al., 2002).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-hydroxy-2,2-dimethyl-6-oxo-1,3-dioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO5/c1-13(2)20-11(18)9(12(19)21-13)10(17)16-6-3-4-7(14)8(15)5-6/h3-5,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCIFELPNIATJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=C(C(=O)O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 14.4 g of isopropylidene malonate in 150 ml of dimethyl sulphoxide were added dropwise, at room temperature, 10.1 g of triethylamine and thereafter, at 20° to 30° C, 18.8 g of 3,4-dichlorophenylisocyanate in 30 ml of dimethyl sulphoxide. The mixture was reacted for 12 to 15 hours at room temperature and the resultant solution was poured into a solution of 20 ml of concentrated hydrochloric acid in 200 ml of water. The precipitate which formed was collected with suction. Recrystallisation from 130 ml of acetone yielded the product of the formula ##STR5## with a melting point of 132°-134° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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